6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of compounds related to 6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, has been reported. These compounds are synthesized via a reaction involving methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid, followed by several other chemical transformations. The resulting compounds have been evaluated for their antibacterial activity against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Feacalis, Pseudomonas aeruginosa, and Candida albicans. The compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 6 – 12 mg/mL, indicating their potential as antibacterial agents (Osarodion Peter Osarumwense, 2022).
Anticancer Activity and Blood Brain Barrier Penetration
Another study focused on the structure-activity relationship (SAR) of 4-anilinoquinazolines, leading to the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent. This compound demonstrated excellent blood brain barrier penetration and was highly efficacious in various cancer models, including human MX-1 breast cancer and mouse xenograft models. This highlights the potential of quinazoline derivatives in anticancer therapy, particularly for cancers that metastasize to the brain (N. Sirisoma et al., 2009).
Antimicrobial and Anticonvulsant Activities
Quinazolinone derivatives, including those similar to 6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. A series of novel derivatives were synthesized and assessed against various bacterial and fungal strains. Some compounds showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi. Additionally, certain derivatives exhibited potent anticonvulsant activity, suggesting their utility in the treatment of convulsive disorders (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).
properties
IUPAC Name |
6-chloro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-17-6-2-5-15-11(16)9-7-8(13)3-4-10(9)14-12(15)18/h3-4,7H,2,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAPBFLRBGMJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.